molecular formula C12H15N3 B1320484 N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine CAS No. 864068-98-4

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Cat. No. B1320484
CAS RN: 864068-98-4
M. Wt: 201.27 g/mol
InChI Key: QFUHILGXHQHXHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine” is a chemical compound with a molecular formula of C10H11N3 . It is used as an intermediate to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.CNCc1cnn(c1)-c2ccccc2 . The exact 3D structure can be determined using computational chemistry methods or X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 223.70 . More detailed properties such as melting point, solubility, and stability would need to be determined experimentally or found in a dedicated chemical database.

Scientific Research Applications

Medicine

This compound has been studied for its antileishmanial and antimalarial properties. A molecular simulation study justified its potent in vitro antipromastigote activity, showing a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Chemistry

The compound is involved in various synthetic processes. For example, it has been used in the preparation of other compounds where phosphorous oxychloride is used as a cyclizing agent .

Materials Science

In materials science, this compound has been part of studies related to the synthesis and characterization of nanomaterials. The thermal stability of such materials has been analyzed through TG and DTG diagrams .

properties

IUPAC Name

N-methyl-1-(2-methyl-5-phenylpyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-13-9-11-8-12(14-15(11)2)10-6-4-3-5-7-10/h3-8,13H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUHILGXHQHXHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594552
Record name N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine

CAS RN

864068-98-4
Record name N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Reactant of Route 2
Reactant of Route 2
N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Reactant of Route 3
Reactant of Route 3
N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Reactant of Route 4
Reactant of Route 4
N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Reactant of Route 5
N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
N-methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.